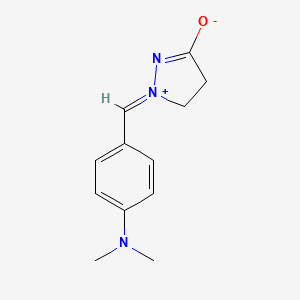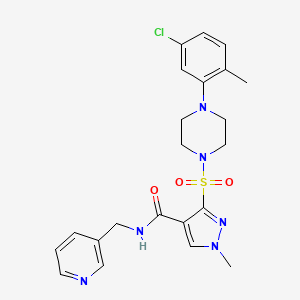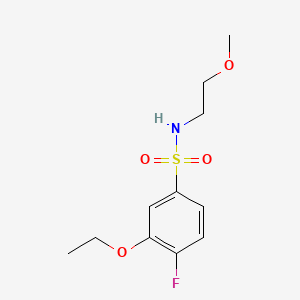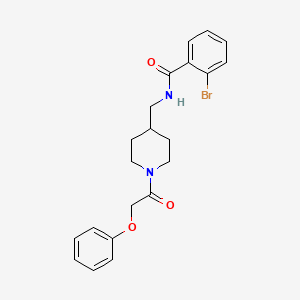
4-Fluoro-2-isopropylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-N-isopropylaniline is an intermediate used in the synthesis of Flufenacet, a herbicide . It has a molecular formula of C9H12FN .
Synthesis Analysis
The synthesis of 4-Fluoro-N-isopropylaniline involves adding 1 valent weight of 4-fluoronitrobenzene and 1-5 times of a mole valent weights of a compound (I), adding a transition metal catalyst, and reacting in the presence of an organic solvent in a hydrogen environment at 30-130°C .Molecular Structure Analysis
The molecular formula of 4-Fluoro-N-isopropylaniline is C9H12FN . The InChI code is 1S/C9H12FN/c1-6(2)8-5-7(10)3-4-9(8)11/h3-6H,11H2,1-2H3 .Physical And Chemical Properties Analysis
4-Fluoro-N-isopropylaniline has a molecular weight of 153.2 . It is recommended to be stored in a dark place, in an inert atmosphere, at room temperature .Wissenschaftliche Forschungsanwendungen
Structural Insights into Protein Modulation
Fluorinated amino acids, like 4-fluoroproline, have been studied for their ability to replace natural proline in proteins, thereby altering stability, conformation, and folding behavior. This modification can lead to increased or decreased protein stabilities depending on the specific diastereomers used, offering insights into complex protein frameworks and their stability (Holzberger et al., 2012).
Enhancing Enzymatic Features
Research on incorporating different fluorinated amino acids into enzymes has shown the potential to endow them with novel features such as solvent resistance, conformational stability, and enhanced activity. For instance, the successful substitution of proline, phenylalanine, and tryptophan residues with their fluorinated counterparts in an industrial enzyme resulted in a "Teflon" protein, highlighting the method's promise for industrial applications and synthetic biology (Merkel et al., 2010).
Fluorescent Amino Acids for Biological Studies
The synthesis and application of fluorescent amino acids, such as dansylalanine, demonstrate their utility in studying protein structure, dynamics, and interactions. These compounds provide a powerful tool for non-invasive studies in cells and intact organisms, enhancing our understanding of molecular processes (Summerer et al., 2006).
Conformational Tools and Reporters
Fluorinated prolines are used as conformational tools and reporters in peptide and protein chemistry. They influence the cis-trans conformational preferences of amide bonds in proteins and serve as sensitive reporters for studying protein conformation, interactions, and dynamics through nuclear magnetic resonance (NMR) studies (Verhoork et al., 2018).
Synthesis of Fluorinated Compounds for Medicinal Applications
The synthesis of 4-fluoropyrrolidine derivatives, which are useful in medicinal chemistry for applications such as dipeptidyl peptidase IV inhibitors, showcases the relevance of 4-fluoro-2-isopropylaniline and similar compounds in creating synthons for medicinal applications (Singh et al., 2011).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-fluoro-2-propan-2-ylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN/c1-6(2)8-5-7(10)3-4-9(8)11/h3-6H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMMUTMKYMXTICX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2-isopropylaniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(2,6-Dichloropyrimidin-4-yl)pyrrolidin-3-yl]but-2-ynamide](/img/structure/B2669755.png)







![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopentanecarboxamide](/img/structure/B2669771.png)
![N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2669772.png)

![[(6Z,10Z)-6-formyl-5-hydroxy-10-(hydroxymethyl)-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylbutanoate](/img/structure/B2669774.png)
![2-({4-amino-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2669775.png)